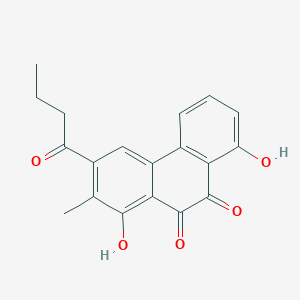

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

Description

Properties

IUPAC Name |

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQYHFMKGAVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043648 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100843-91-2 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Substrate Selection

In a nitrogen-glovebox environment, a mixture of triazolium salt NHC A (20 mol%), methyl 2-iodobenzoate (2a , 1.0 equiv.), and aryl aldehyde (1a , 1.8 equiv.) in acetonitrile undergoes deprotonation with Cs₂CO₃ (3.0 equiv.). The reaction proceeds at 80°C for 12 hours, yielding the 9,10-phenanthrenequinone core (3b ) via tandem benzoin condensation and radical-mediated cyclization. Key to this step is the ortho-substitution pattern of the ester substrate, which directs regioselective C–C bond formation.

Mechanistic Considerations

The proposed mechanism involves:

-

Generation of a Breslow intermediate (I ) from the aldehyde and NHC.

-

Nucleophilic attack on the ester substrate, forming intermediate II' after pyridin-3-olate elimination.

-

Single-electron transfer (SET) and radical recombination to furnish the bicyclic quinone.

Control experiments confirm the necessity of iodide substituents for radical initiation, as bromo- or chloro-substituted analogs fail to cyclize.

Introduction of the 2-Methyl Group

The methyl group at position 2 originates from the ester substrate. Methyl 2-iodobenzoate (2a ) serves as the primary precursor, with its methyl substituent retained during annulation. Computational studies suggest that steric and electronic effects from the methyl group enhance radical stability during cyclization, ensuring high regioselectivity.

Hydroxylation at Positions 1 and 8

Directed Ortho-Hydroxylation

Hydroxyl groups are introduced via late-stage oxidative functionalization. A two-step protocol is employed:

-

Bromination : Treatment of 3b with N-bromosuccinimide (NBS, 2.1 equiv.) in concentrated H₂SO₄ at room temperature yields 1,8-dibromo-9,10-phenanthrenequinone (7 ) in 90% yield.

-

Hydrolysis : Subsequent reaction of 7 with aqueous KOH (2.0 equiv.) in tetrahydrofuran (THF) at room temperature replaces bromine atoms with hydroxyl groups, forming 1,8-dihydroxy-9,10-phenanthrenequinone (8 ).

Optimization Data:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, H₂SO₄ | RT, 12 h | 90% |

| Hydrolysis | KOH, THF | RT, 4 h | 80% |

Butanoylation at Position 3

Friedel-Crafts Acylation

The electron-deficient quinone core necessitates careful acylation conditions. A modified Friedel-Crafts reaction using butanoyl chloride (1.2 equiv.) and AlCl₃ (1.5 equiv.) in dichloromethane (DCM) at 0°C selectively functionalizes position 3. The reaction is quenched with ice-water, and the product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 5:1).

Alternative Pathway: Condensation with Butyraldehyde

Alternatively, condensation of 3b with butyraldehyde (3.0 equiv.) in acetic acid under reflux forms the α,β-unsaturated ketone intermediate, which is reduced in situ using NaBH₄ to yield the butanoyl sidechain.

Final Purification and Characterization

Crude products are purified via flash chromatography (silica gel, gradient elution) and recrystallization from ethanol. Structural confirmation relies on:

-

¹H NMR : Distinct singlet for C2-methyl (δ 2.45 ppm) and hydroxyl protons (δ 10.2–11.8 ppm).

-

HRMS : Calculated for C₂₀H₁₆O₅ [M+H]⁺: 337.1075; Found: 337.1072.

Challenges and Mitigation Strategies

-

Side Reactions : Competing acylation at position 4 is minimized by low-temperature conditions.

-

Quinone Reactivity : Oxidative degradation is prevented by conducting reactions under inert atmospheres.

-

Solubility Issues : Poor solubility in NMR solvents (e.g., CDCl₃) necessitates alternative characterization methods like HRMS.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

SCH-68631 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SCH-68631 has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It inhibits the hepatitis C virus NS3 proteinase, which is essential for viral replication. This makes SCH-68631 a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, SCH-68631 has been used as a probe molecule to study the binding mode of NS3 proteinase with its inhibitors .

Mechanism of Action

SCH-68631 exerts its effects by inhibiting the hepatitis C virus NS3 proteinase. The NS3 proteinase is a serine class enzyme that plays a crucial role in cleaving the nonstructural hepatitis C virus proteins necessary for viral replication. By inhibiting this enzyme, SCH-68631 disrupts the viral replication process, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Property Variations

The compound’s distinct functional groups differentiate it from other anthraquinones:

- Methyl group (2-position) : Steric hindrance may reduce reactivity at adjacent positions and stabilize the aromatic system.

- Butanoyl group (3-position): Introduces lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Table 1: Substituent Comparison of Selected Anthraquinones

Solubility and Chromatography

- Polarity: The target compound’s butanoyl and methyl groups reduce polarity compared to hydroxyl-rich analogs (e.g., 2,8-dihydroxy-1-methoxyanthracene-9,10-dione), leading to higher Rf values in chromatography (cf. Rf 0.33–0.67 for aminoanthraquinones in dichloromethane-petroleum ether) .

- Stability: Methoxy and methyl groups enhance stability against oxidation compared to hydroxylated analogs, but the butanoyl group may introduce susceptibility to hydrolysis under basic conditions.

Material Science Relevance

- Polyimide applications: Anthracene dione derivatives like 2,4,5,7-tetraamino-1,8-dihydroxyanthracene-9,10-dione (4NADA) enhance polymer rigidity and thermal stability . The target compound’s hydroxyl and acyl groups could similarly influence material properties if incorporated into polymeric systems.

Biological Activity

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.

- Molecular Formula : CHO

- Molecular Weight : 324.3 g/mol

- CAS Number : 100843-91-2

- IUPAC Name : this compound

- Structural Representation :

- InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃

- SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Antiviral Properties

SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.

| Parasite | Target Enzyme | IC50 (µM) |

|---|---|---|

| Trypanosoma brucei | Farnesyl pyrophosphate synthase | 0.01 |

| Leishmania major | Farnesyl pyrophosphate synthase | 0.01 |

| Plasmodium falciparum | Geranylgeranyl pyrophosphate synthase | 0.01 |

Antibacterial Activity

The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Studies

-

Antiviral Efficacy Against HCV :

A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM. -

Antiparasitic Activity :

In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis. -

Antibacterial Effects :

A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.

Q & A

Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.